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Abstract

Padsevonil (UCB-0942) is a novel antiepileptic drug candidate rationally designed with a dual
mechanism of action, targeting both presynaptic and postsynaptic sites. It exhibits high binding
affinity for all three isoforms of the synaptic vesicle glycoprotein 2 (SV2A, SV2B, and SV2C)
and acts as a positive allosteric modulator and partial agonist at the benzodiazepine site of the
GABA-A receptor.[1][2][3] This in-depth technical guide provides a comprehensive overview of
the chemical structure and a detailed examination of the synthetic pathway of Padsevonil,
including experimental protocols and characterization data. Furthermore, it elucidates the
signaling pathways through which Padsevonil exerts its therapeutic effects.

Chemical Structure

Padsevonil is chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-
(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazol-5-ylJmethyl]pyrrolidin-2-one.[6] The molecule
possesses a chiral center at the C4 position of the pyrrolidinone ring, with the (R)-enantiomer
being the active stereoisomer. Its chemical structure combines a substituted pyrrolidinone
moiety with a novel imidazo[2,1-b][4][5]thiadiazole heterocyclic system.

Table 1: Chemical and Physical Properties of Padsevonil
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Property Value

(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-
IUPAC Name (methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-
b][4][5]thiadiazol-5-yllmethyl]pyrrolidin-2-one

Molecular Formula C14H14CIFsN4O2S
Molecular Weight 432.80 g/mol

CAS Number 1294000-61-5
Appearance White to off-white solid

O=C1N(CC2=C(C(F)
SMILES (F)F)N=C3SC(COC)=NN32)C--INVALID-LINK--
c1

Synthesis of Padsevonil

The synthesis of Padsevonil can be achieved through a multi-step process as outlined in the
patent literature, primarily attributed to Quesnel et al.[7] The overall synthetic strategy involves
the preparation of two key intermediates: the chiral pyrrolidinone derivative, (4R)-4-(2-chloro-
2,2-difluoroethyl)pyrrolidin-2-one, and the heterocyclic aldehyde, 2-(methoxymethyl)-6-
(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde. These intermediates are then
coupled to yield the final product.

Synthesis of Key Intermediates
2.1.1. Synthesis of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (Intermediate 1)

A detailed experimental protocol for the synthesis of this chiral intermediate is not readily
available in the public domain. However, synthetic routes to similar 4-substituted pyrrolidinone
structures often involve asymmetric synthesis or chiral resolution techniques starting from
precursors like glutamic acid or other chiral pool materials.[8][9][10][11]

2.1.2. Synthesis of 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-
carbaldehyde (Intermediate 2)
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The synthesis of this heterocyclic aldehyde involves the construction of the imidazo[2,1-b][4]
[5]thiadiazole ring system. This is typically achieved through the condensation of a substituted
2-amino-1,3,4-thiadiazole with an a-haloketone, followed by functional group manipulations to
introduce the methoxymethyl and trifluoromethyl groups, and subsequent formylation to yield
the aldehyde.[12][13][14][15]

Final Assembly of Padsevonil

The final step in the synthesis of Padsevonil is the reductive amination between the chiral
pyrrolidinone intermediate 1 and the heterocyclic aldehyde intermediate 2.

Experimental Protocol: Reductive Amination

To a solution of (4R)-4-(2-chloro-2,2-difluoroethyl)pyrrolidin-2-one (1) and 2-(methoxymethyl)-6-
(trifluoromethyl)imidazo[2,1-b][4][5]thiadiazole-5-carbaldehyde (2) in a suitable solvent such as
dichloromethane or dichloroethane, a reducing agent like sodium triacetoxyborohydride or
sodium cyanoborohydride is added. The reaction is typically stirred at room temperature until
completion, which can be monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is
guenched with a saturated aqueous solution of sodium bicarbonate and extracted with an
organic solvent. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then
purified by column chromatography on silica gel to afford Padsevonil.

Note: The specific quantities of reagents, reaction times, and purification details would be
outlined in the specific patent (WO 2011/113823 Al), which is not fully accessible in the
provided search results.

Characterization Data

Table 2: Analytical Data for Padsevonil
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Analysis Data
1H NMR Data not available in search results.
13C NMR Data not available in search results.
Mass Spec (HRMS) Data not available in search results.
HPLC Purity >99%

The detailed NMR and mass spectrometry data are typically found in the supplementary
information of publications or the experimental sections of patents, which were not fully
retrieved in the search.

Signaling Pathways and Mechanism of Action

Padsevonil's unique pharmacological profile stems from its dual action on two key targets in
the central nervous system: synaptic vesicle glycoprotein 2A (SV2A) and the GABA-A receptor.

[LI[2][3][4][16]

Interaction with Synaptic Vesicle Glycoprotein 2A
(SV2A)

Padsevonil binds with high affinity to all three isoforms of SV2 (A, B, and C), with a particularly
high affinity for SV2A.[17][18] SV2A is a transmembrane protein located on synaptic vesicles
and is crucial for the proper regulation of neurotransmitter release. The binding of Padsevonil
to SV2Ais thought to modulate the function of the protein, leading to a reduction in presynaptic
neurotransmitter release, particularly during periods of excessive neuronal activity, thereby
contributing to its anticonvulsant effects.[5][16]
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Caption: Padsevonil's interaction with the presynaptic protein SV2A.

Modulation of the GABA-A Receptor

Padsevonil also acts as a positive allosteric modulator and partial agonist at the

benzodiazepine site of the GABA-A receptor.[19][20][21][22] The GABA-A receptor is a ligand-
gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride

ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action

potential, thus mediating an inhibitory effect. By binding to the benzodiazepine site, Padsevonil

enhances the effect of GABA, leading to increased chloride influx and a potentiation of

inhibitory neurotransmission.[3][19] This action contributes to the overall reduction in neuronal

excitability and seizure suppression.
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Caption: Padsevonil's modulation of the postsynaptic GABA-A receptor.

Quantitative Data

Table 3: In Vitro Binding Affinities and In Vivo Efficacy of Padsevonil
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Target Parameter Value Reference
Human SV2A pKi 8.5 [3]
Human SV2B pKi 7.9 [1]
Human SV2C pKi 8.5 [1]
Rat GABA-A Receptor
pICso <6.1 [16]
(a1p2y2)
Recombinant Human
ECso (GABA
GABA-A Receptor o 138 nM [3][19]
potentiation)
(a1B2y2)
Native Rat GABA-A ECso (GABA
o 208 nM [23]
Receptors potentiation)
In Vivo SV2A
) EDso 0.2 mg/kg [1]
Occupancy (mice)
In Vivo
Benzodiazepine Site EDso 36 mg/kg [1]
Occupancy (mice)
Anticonvulsant effect
(6Hz seizure model, EDso 0.16 mg/kg [23]
mice)
Anticonvulsant effect
(acoustic seizure EDso 0.17 mg/kg [6]
model, mice)
Anticonvulsant effect
(pilocarpine-induced EDso 0.19 mg/kg [23]

seizures, mice)

Conclusion

Padsevonil represents a significant advancement in the rational design of antiepileptic drugs,

featuring a unique dual mechanism of action that targets both presynaptic and postsynaptic

mechanisms of neuronal hyperexcitability. Its complex chemical structure is assembled through
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a convergent synthetic route, culminating in the coupling of two key intermediates. The high-
affinity binding to SV2A and positive allosteric modulation of the GABA-A receptor provide a
synergistic approach to seizure control. Further elucidation of the detailed synthetic protocols
and comprehensive characterization data will be crucial for its continued development and
potential clinical application. The information presented in this guide offers a solid foundation
for researchers and professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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